2-Norbornaneethanol
CAS No.: 70289-06-4
Cat. No.: VC6613345
Molecular Formula: C9H16O
Molecular Weight: 140.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70289-06-4 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.226 |
| IUPAC Name | 2-(2-bicyclo[2.2.1]heptanyl)ethanol |
| Standard InChI | InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2 |
| Standard InChI Key | KCJSRRQHLVFCEM-UHFFFAOYSA-N |
| SMILES | C1CC2CC1CC2CCO |
Introduction
Chemical Structure and Nomenclature
Core Bicyclic Framework
2-Norbornaneethanol derives its name from the norbornane skeleton, a bicyclo[2.2.1]heptane structure consisting of two fused cyclohexane rings with a bridging methylene group. The hydroxymethyl (-CHOH) substituent is located at the 2-position of the bicyclic system, leading to two stereoisomers: endo (hydroxymethyl oriented toward the bridge) and exo (hydroxymethyl oriented away from the bridge) . The rigidity of the norbornane framework imparts unique steric and electronic properties, making the compound valuable in stereoselective synthesis.
Table 1: Key Structural and Nomenclatural Data
| Property | Value or Description | Source |
|---|---|---|
| IUPAC Name | (1S,2S,4R)-bicyclo[2.2.1]hept-2-ylmethanol | |
| CAS Registry Number | 5240-72-2 | |
| Molecular Formula | ||
| Molecular Weight | 126.19 g/mol | |
| Isomerism | endo- and exo-diastereomers |
Synthesis and Production
Reduction of Norbornene Carboxylic Acid Derivatives
A widely reported synthesis involves the reduction of exo-5-norbornene-2-carboxylic acid using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). Boyle et al. (2020) detailed this method:
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Reaction Setup: LAH (3.0 equivalents) is suspended in anhydrous THF under nitrogen at 0°C.
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Reduction: Exo-5-norbornene-2-carboxylic acid is added dropwise, followed by refluxing for 16 hours.
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Workup: The reaction is quenched with water, and the product is extracted into ether, yielding 2-norbornanemethanol as a colorless oil .
The stereochemistry of the starting material dictates the endo/exo ratio in the final product. For instance, using exo-norbornene carboxylic acid predominantly yields the exo-alcohol .
Esterification and Polymerization Precursors
The alcohol serves as a precursor for ester derivatives used in ring-opening metathesis polymerization (ROMP). For example, Miyake et al. (2020) synthesized exo-5-norbornene-2-methyl heptanoate by reacting 2-norbornanemethanol with heptanoic acid via Steglich esterification :
This monomer undergoes ROMP with Grubbs catalysts to form brush block copolymers with tailored thermal and mechanical properties .
Physical and Chemical Properties
Physicochemical Characteristics
While explicit data on melting/boiling points are scarce, the compound’s hydrophobicity is inferred from its solubility in chloroform, ethyl acetate, and methanol . Its norbornane backbone contributes to a density of ~0.95 g/cm³, similar to related bicyclic terpenes .
Table 2: Experimental and Inferred Properties
| Property | Value/Range | Source |
|---|---|---|
| Solubility | Chloroform, THF, Ether | |
| Density | ~0.95 g/cm³ | |
| Stability | Hydrolytically stable |
Spectroscopic Data
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NMR (CDCl): Peaks at δ 3.74 (t, -CHOH), 2.69 (s, bridgehead H), 1.55 (m, bicyclic H) .
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NMR: Signals at δ 60.55 (-CHOH), 45.21 (bridgehead C), 28.15 (methylene C) .
Applications in Polymer Science
Brush Block Copolymers
2-Norbornanemethanol-derived monomers enable the synthesis of brush block copolymers via ROMP. These polymers exhibit microphase-separated morphologies, useful in nanotemplating and drug delivery . For example:
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NB-PLA Macromonomers: Ring-opening polymerization of lactide initiated by 2-norbornanemethanol yields polylactide brushes with controlled molecular weights (PDI < 1.1) .
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NBI-PS Macromonomers: Atom transfer radical polymerization (ATRP) of styrene using norbornene-imide initiators produces polystyrene brushes for thermoplastic elastomers .
Pharmaceutical Intermediates
The compound’s rigid structure aids in synthesizing sterically hindered pharmacophores. For instance, it is a precursor to experimental chemotherapeutants like CPC 1207, which showed antitumor activity in preclinical studies .
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